

Amisulbrom: A Toxicological Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amisulbrom

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Amisulbrom, a sulfonamide fungicide, is effective in controlling oomycete diseases in various crops by inhibiting the mitochondrial respiratory chain.[1][2] While valuable in agriculture, its potential impact on non-target organisms necessitates a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of **Amisulbrom** on a range of non-target species, including detailed experimental methodologies and a summary of quantitative data.

Ecotoxicological Summary

Amisulbrom exhibits varying degrees of toxicity to different non-target organisms. It is recognized as posing a significant risk to aquatic species and earthworms, is moderately toxic to birds and honeybees, and has low mammalian toxicity.[3][4] The environmental risk to birds, mammals, terrestrial plants, honeybees, earthworms, and non-target arthropods has been deemed acceptable under specific use conditions, though risks to aquatic and sediment-dwelling organisms require mitigation measures such as buffer zones.[5]

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data of **Amisulbrom** for various non-target organisms.

Table 1: Aquatic Organisms

Species	Endpoint	Value (mg/L)	Exposure Duration	Reference
Oncorhynchus mykiss (Rainbow Trout)	LC50	0.0515	96 hours	[6]
Danio rerio (Zebrafish)	LC50	0.12	96 hours	[6]
Daphnia magna (Water Flea)	EC50	High	48 hours	[3]
Algae	EC50	-	72-96 hours	[7]

Table 2: Avian Species

Species	Endpoint	Value (mg/kg bw)	Exposure Duration	Reference
Colinus virginianus (Bobwhite Quail)	LD50	Moderately Toxic	Acute Oral	[3]
Colinus virginianus (Bobwhite Quail)	LC50	>5000 mg ac/kg feed	5 days	[8]
Anas platyrhynchos (Mallard Duck)	LC50	>5000 mg ac/kg feed	5 days	[8]
Japanese Quail	NOEC	400 mg ac/kg feed	22 weeks	[8]
Mallard Duck	NOEC	400 mg ac/kg feed	22 weeks	[8]

Table 3: Terrestrial Invertebrates

Species	Endpoint	Value	Exposure Duration	Reference
Apis mellifera (Honeybee)	LD50	Moderately Toxic	-	[3]
Earthworms	LC50	High Risk	-	[3]

Table 4: Mammals

Species	Endpoint	Value (mg/kg bw/day)	Exposure Duration	Reference
Rat	Acute Oral LD50	>5000	-	[6]
Rat, Mouse, Dog	Repeat Dose Studies	Non-specific toxicity, liver effects	-	[5]

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on OECD guidelines and available study information.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (based on OECD Guideline 203)

- Test Species: Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Test Duration: 96 hours.
- Method: Fish are exposed to a range of **Amisulbrom** concentrations in a flow-through or semi-static system.
- Observations: Mortality is recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (median lethal concentration) is calculated, representing the concentration that is lethal to 50% of the test organisms.[9]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

- Test Species: *Daphnia magna*.
- Test Duration: 48 hours.
- Method: Daphnids are exposed to various concentrations of **Amisulbrom** in a static system.
- Observations: Immobilisation (inability to swim) is observed at 24 and 48 hours.
- Endpoint: The EC50 (median effective concentration) is determined, indicating the concentration that immobilizes 50% of the daphnids.[\[9\]](#)

Algal Growth Inhibition Test (based on OECD Guideline 201)

- Test Species: A selected species of green algae.
- Test Duration: 72 or 96 hours.
- Method: Algal cultures are exposed to different concentrations of **Amisulbrom**.
- Observations: Algal growth (cell concentration) is measured daily.
- Endpoint: The EC50 is calculated based on the reduction in growth or growth rate.[\[9\]](#)

Avian Toxicity Testing

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

- Test Species: Bobwhite quail (*Colinus virginianus*) or other suitable species.
- Method: A single oral dose of **Amisulbrom** is administered to the birds. A limit test, LD50-slope test, or LD50-only test can be performed.[\[1\]](#)
- Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.[\[10\]](#)
- Endpoint: The LD50 (median lethal dose) is determined.[\[11\]](#)

Avian Dietary Toxicity Test (based on OECD Guideline 205)

- Test Species: Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
- Test Duration: 5 days of exposure followed by a 3-day observation period.[\[12\]](#)
- Method: Birds are fed a diet containing various concentrations of **Amisulbrom**.[\[13\]](#)
- Observations: Mortality, body weight, food consumption, and signs of toxicity are recorded.
[\[13\]](#)
- Endpoint: The LC50 (median lethal concentration) in the diet is calculated.[\[11\]](#)

Terrestrial Invertebrate Toxicity Testing

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

- Test Species: *Eisenia fetida*.
- Test Duration: 14 days.
- Method: Earthworms are exposed to artificial soil treated with different concentrations of **Amisulbrom**.
- Observations: Mortality and sublethal effects (e.g., weight change) are assessed.
- Endpoint: The LC50 is determined.[\[6\]](#)

Honeybee Acute Contact and Oral Toxicity Tests (based on OECD Guidelines 214 and 213)

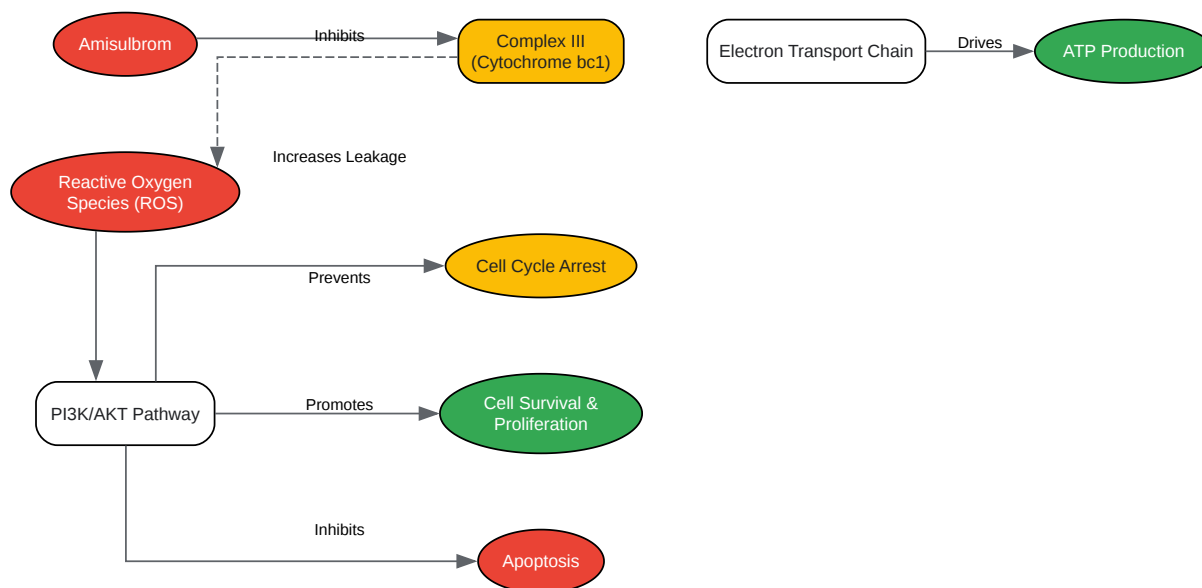
- Test Species: Honeybee (*Apis mellifera*).
- Method:
 - Contact: Bees are topically exposed to a range of **Amisulbrom** doses.
 - Oral: Bees are fed a sucrose solution containing different concentrations of **Amisulbrom**.
- Observations: Mortality is recorded at 24, 48, and 72 hours.
- Endpoint: The LD50 is calculated for both contact and oral exposure.[\[6\]](#)

Mode of Action and Signaling Pathways

Amisulbrom's primary mode of action is the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex).[1][2] This disruption of the electron transport chain leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

A study on human trophoblast and endometrial cells has shed light on the potential downstream signaling effects of **Amisulbrom**. [14] This study suggests that **Amisulbrom**-induced mitochondrial dysfunction and excessive ROS accumulation can lead to the dephosphorylation of proteins in the PI3K/AKT signaling pathway.[14] The PI3K/AKT pathway is crucial for cell survival, proliferation, and growth. Its inhibition can trigger apoptosis (programmed cell death) and cell cycle arrest.[14] While this study was conducted on human cells, it provides a plausible model for the cytotoxic effects of **Amisulbrom** in non-target organisms.

In zebrafish embryos, exposure to **Amisulbrom** has been shown to induce oxidative stress and apoptosis, supporting the proposed mechanism of action.[15][16]



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Caption: Proposed signaling pathway of **Amisulbrom** toxicity.

Conclusion

The toxicological profile of **Amisulbrom** indicates a notable risk to aquatic organisms and earthworms, with moderate toxicity to other non-target species like birds and bees. Its mechanism of action, centered on the disruption of mitochondrial respiration, can lead to oxidative stress and subsequent cellular damage, including apoptosis and cell cycle arrest. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is crucial for conducting accurate environmental risk assessments and for the development of safer agricultural practices. Further research into the specific signaling pathways affected in a wider range of non-target organisms would provide a more complete picture of **Amisulbrom's** ecotoxicological impact.

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- To cite this document: BenchChem. [Amisulbrom: A Toxicological Profile for Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667119#toxicological-profile-of-amisulbrom-on-non-target-organisms>]

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